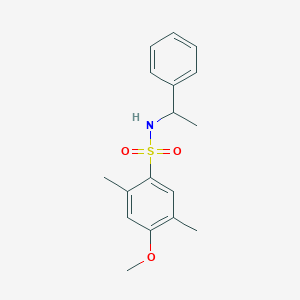
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, also known as MDBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. MDBS belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antifungal agents. However, recent studies have shown that MDBS has unique biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mécanisme D'action
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide exerts its therapeutic effects by targeting specific cellular pathways. The exact mechanism of action of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and inflammation. 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has also been shown to modulate the expression of certain genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects that make it a promising candidate for drug development. Studies have shown that 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for cancer therapy research. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide and to identify its specific molecular targets. Another potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in vivo. Overall, the potential therapeutic uses of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide make it a promising candidate for drug development and further research is needed to fully explore its potential.
Méthodes De Synthèse
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1-phenylethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been the subject of several scientific studies focused on understanding its potential therapeutic uses. One of the most promising applications of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is in the treatment of cancer. Studies have shown that 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H21NO3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-12-11-17(13(2)10-16(12)21-4)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 |
Clé InChI |
RKYDDDSLHBMRGY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)

